![molecular formula C20H14S B14428609 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene CAS No. 82255-64-9](/img/structure/B14428609.png)
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is an organic compound that features a naphthalene moiety linked to a benzothiophene structure via an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene typically involves the coupling of a naphthalene derivative with a benzothiophene derivative. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated naphthalene with a vinyl-substituted benzothiophene under basic conditions . The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a base like triethylamine, in a solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with saturated ethenyl groups.
Substitution: Halogenated or nitrated derivatives on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the benzothiophene moiety.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Contains a naphthalene moiety but with different functional groups.
2-Naphthalenethiol: Features a naphthalene ring with a thiol group instead of a benzothiophene.
Uniqueness
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is unique due to the presence of both naphthalene and benzothiophene moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
82255-64-9 |
|---|---|
Molekularformel |
C20H14S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-17-13-15(9-11-16(17)5-1)10-12-19-14-18-7-3-4-8-20(18)21-19/h1-14H |
InChI-Schlüssel |
PLHCTYWUGUAHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


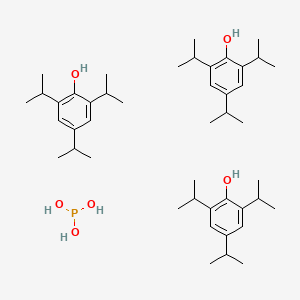

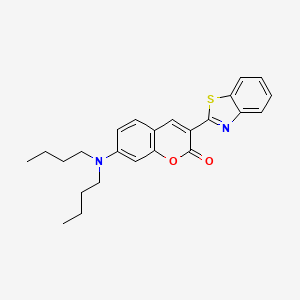

![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

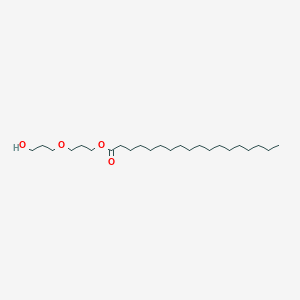
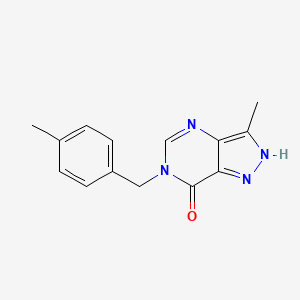
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
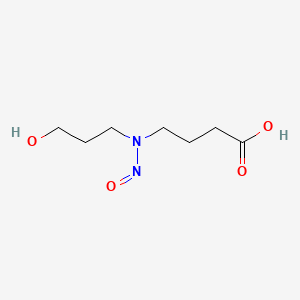

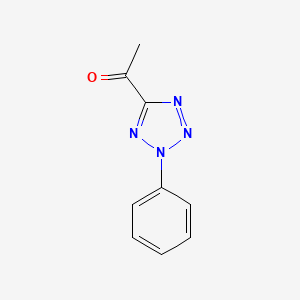
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)

